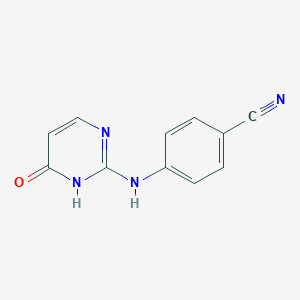

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Description

The exact mass of the compound 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-7-8-1-3-9(4-2-8)14-11-13-6-5-10(16)15-11/h1-6H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNOJNASJQRRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444368 | |

| Record name | 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189956-45-4 | |

| Record name | 4-[(4-Hydroxy-2-pyrimidinyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189956-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189956454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-HYDROXYPYRIMIDIN-2-YL)AMINO]BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile (KRCA-0008): A Potent ALK/Ack1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and available synthesis methods for the compound 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile, also known as KRCA-0008. This molecule has been identified as a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1), demonstrating significant potential in preclinical cancer research. This document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis and biological evaluation, and provides visual representations of its mechanism of action and experimental workflows to support further investigation and development.

Chemical Properties and Identification

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a small molecule inhibitor belonging to the diaminopyrimidine class of compounds. Its identity and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[(4-oxo-1,4-dihydro-2-pyrimidinyl)amino]benzonitrile | [1] |

| Synonyms | KRCA-0008, 4-[(1,4-Dihydro-4-oxo-2-pyrimidinyl)amino]benzonitrile, 4-N[2(4-hydroxypyrimidinyl)]aminobenzonitrile | [2][3] |

| CAS Number | 189956-45-4 | [1][3] |

| Molecular Formula | C₁₁H₈N₄O | [1][4] |

| Molecular Weight | 212.21 g/mol | [4] |

| Physical Form | Solid | [1] |

| Melting Point | >300°C | |

| Density | 1.31±0.1 g/cm³ (Predicted) | |

| InChI Key | BBNOJNASJQRRSH-UHFFFAOYSA-N | [1] |

Biological Activity and Mechanism of Action

KRCA-0008 is a potent inhibitor of ALK and Ack1 tyrosine kinases.[2] Its primary mechanism of action involves the inhibition of ALK-dependent signaling pathways, which are crucial for the proliferation and survival of certain cancer cells, particularly in anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).

In Vitro Activity

KRCA-0008 has demonstrated potent inhibitory activity against wild-type ALK and various ALK mutants. It also effectively inhibits Ack1. The table below summarizes its in vitro inhibitory concentrations.

| Target | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |

| ALK (wt) | 12 | H3122 | - | [2] |

| Ack1 | 4 | SU-DHL-1 | 3 | [2] |

| ALK L1196M | 75 | Karpas-299 | 12 | [2] |

| ALK C1156Y | 4 | U937 | 3500 | [2] |

| ALK F1174L | 17 | - | - | [2] |

| ALK R1275Q | 17 | - | - | [2] |

| Insulin Receptor | 210 | - | - | [2] |

Cellular Effects

Treatment of cancer cell lines with KRCA-0008 leads to the suppression of ALK phosphorylation and its downstream signaling effectors.[2] This inhibition of ALK signaling ultimately induces G0/G1 cell cycle arrest and apoptosis.[2]

-

Cell Cycle Arrest: KRCA-0008 induces G0/G1 cell cycle arrest in NPM-ALK-positive ALCL cells.[2]

-

Apoptosis: The compound has been shown to dose-dependently increase caspase-3/7 activities, leading to the induction of apoptosis.[2]

In Vivo Efficacy

In a Karpas-299 xenograft model using NOD/SCID mice, oral administration of KRCA-0008 at doses of 25 and 50 mg/kg twice daily for two weeks resulted in significant inhibition of tumor growth. This anti-tumor activity was associated with the inhibition of NPM-ALK phosphorylation in the tumor tissue. Importantly, no overt signs of toxicity or significant body weight loss were observed during the treatment period.

Signaling Pathway

The inhibitory action of KRCA-0008 on the ALK signaling pathway is depicted in the following diagram.

References

- 1. ALK inhibitors of bis-ortho-alkoxy-para-piperazinesubstituted-pyrimidines and -triazines for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidines (KRCA-0008) as potent and selective ALK inhibitors for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ALK inhibitors of bis-ortho-alkoxy-para-piperazinesubstituted-pyrimidines and -triazines for cancer treatment - Archives of pharmacal research : a publication of the Pharmaceutical Society of Korea - 대한약학회 - KISS [kiss.kstudy.com]

- 4. GSRS [precision.fda.gov]

An In-depth Technical Guide to 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). This technical guide provides a comprehensive overview of its chemical identity, physical and chemical properties, synthesis protocols, and its significant application in the manufacturing of antiviral therapeutics, particularly Rilpivirine.

Chemical Identity and Properties

IUPAC Name: 4-[(4-Oxo-1,4-dihydropyrimidin-2-yl)amino]benzonitrile[1]

Synonyms:

-

4-[(1,4-Dihydro-4-oxo-2-pyrimidinyl)amino]benzonitrile[2][3]

-

4-[(4-Hydroxy-2-pyrimidinyl)amino]benzonitrile

-

4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile[4]

-

4-N[2(4-HYDROXYPYRIMIDINYL)]AMINOBENZONITRILE[5]

-

Benzonitrile, 4-[(1,4-dihydro-4-oxo-2-pyrimidinyl)amino]-[5]

Physicochemical Properties

A summary of the key physicochemical properties of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₄O | [1][7] |

| Molecular Weight | 212.21 g/mol | [7] |

| Physical Form | Solid | [1][2] |

| Purity | 95% - 99% | [1][2][6] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |

Synthesis Protocols

The synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a critical step in the production of Rilpivirine. A common and effective method involves the reaction of (4-cyanophenyl)guanidine with a malonate derivative, followed by cyclization and subsequent modifications.

One-Pot Synthesis from (4-Cyanophenyl)guanidine

This protocol is adapted from a patented industrial process.

Experimental Protocol:

-

Reaction Setup: A mixture of 64 g (0.4 mol) of (4-cyanophenyl)guanidine, 98.4 g (1.2 mol) of sodium acetate, and 76.6 g (0.44 mol) of diethyl(ethoxymethylene)malonate in 600 ml of N-methylpyrrolidinone (NMP) is prepared in a suitable reaction vessel.

-

Initial Heating: The reaction mixture is heated to 100°C and stirred for 1 hour at this temperature.

-

Hydrolysis and Solvent Evaporation: 81 ml of demineralized water is added, and the mixture is heated to reflux. Approximately 120 ml of the solvent is evaporated until the reaction mixture temperature reaches 155°C to 160°C.

-

Reflux: The reaction mixture is then refluxed for 72 hours.

-

Acidification and Precipitation: After reflux, the mixture is cooled to approximately 130°C, and 120 ml of acetic acid is added. The mixture is then heated to 150°C and stirred for 15 minutes.

-

Cooling and Filtration: The mixture is allowed to cool to 20-25°C. The resulting precipitate is filtered and washed with ethanol (1 x 250 ml and 1 x 100 ml).

-

Recrystallization: 500 ml of ethanol is added to the washed precipitate, and the mixture is heated to reflux for 1 hour.

-

Final Isolation and Drying: After cooling to 20-25°C, the purified precipitate is filtered, washed with 100 ml of ethanol, and dried at 50°C under vacuum for 16 hours.

Yield: This process yields approximately 80.5 g (75.9% yield) of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile.

Role in Drug Development

The primary significance of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile lies in its role as a key intermediate in the synthesis of the antiretroviral drug Rilpivirine.

Synthesis of Rilpivirine

The synthesis of Rilpivirine from this intermediate involves a chlorination step followed by a substitution reaction.

Experimental Protocol for Chlorination:

-

Reaction Setup: 12 g of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is cooled to 0°C.

-

Addition of Chlorinating Agent: 104 g of phosphorous oxychloride (POCl₃) is added slowly to the cooled starting material.

-

Reflux: The solution is then heated to reflux for 1 hour.

-

Work-up: The reaction mixture is cooled to room temperature, stirred for 30 minutes, and filtered. The precipitated solid is dissolved in isopropyl alcohol at 0-5°C and stirred for 1 hour.

-

Isolation: The solid is collected by filtration and dried to yield 9.75 g of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile[6].

The resulting chlorinated intermediate is then coupled with (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride to produce Rilpivirine[8].

Biological Activity and Mechanism of Action

Currently, there is limited publicly available data on the intrinsic biological activity of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile itself. Its primary function in the pharmaceutical industry is as a structural scaffold and a crucial building block for the synthesis of more complex and potent active pharmaceutical ingredients.

The final product, Rilpivirine, functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-essential site on the reverse transcriptase enzyme of HIV-1, inducing a conformational change that inhibits the enzyme's activity and prevents the conversion of viral RNA into DNA, thus halting viral replication.

Conclusion

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a compound of high importance in the field of medicinal chemistry and drug development. Its well-established synthetic protocols and its role as a key precursor to the potent antiretroviral agent Rilpivirine underscore its significance. Further research into potential intrinsic biological activities of this intermediate could open new avenues for its application. This guide provides a foundational understanding for researchers and professionals working with this compound, facilitating its effective use in the synthesis and development of novel therapeutics.

References

- 1. EP2872492B1 - Process for the preparation of rilpivirine using a novel intermediate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [precision.fda.gov]

- 4. US20140228385A1 - Process for rilpivirine - Google Patents [patents.google.com]

- 5. 4-((4-Oxo-1,4-dihydropyriMidin-2-yl)aMino)benzonitrile | 189956-45-4 [chemicalbook.com]

- 6. EP2702044B1 - Process for rilpivirine - Google Patents [patents.google.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile - Molecular Structure, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of the heterocyclic compound 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile. While specific experimental data for this compound is not extensively published, this document compiles available information and provides predicted characterization data based on analogous structures. Furthermore, we explore its potential biological significance as a kinase inhibitor, a role suggested by the well-documented activities of related 2-aminopyrimidine derivatives in oncology research. This guide also outlines a detailed experimental protocol for its synthesis and proposes a hypothetical signaling pathway to illustrate its potential mechanism of action.

Molecular Structure and Properties

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a small molecule featuring a benzonitrile moiety linked to a 4-oxo-1,4-dihydropyrimidine core via an amino bridge. The structural formula and key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile | - |

| CAS Number | 189956-45-4 | [1] |

| Molecular Formula | C₁₁H₈N₄O | [2][3] |

| Molecular Weight | 212.21 g/mol | [2][3] |

| Canonical SMILES | N#Cc1ccc(NC2=NC=CC(=O)N2)cc1 | - |

| Physical Form | Predicted to be a solid at room temperature | [4] |

Molecular Structure:

Caption: 2D structure of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile.

Synthesis Protocol

A plausible synthetic route for 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile can be adapted from the general synthesis of 2-aminopyrimidin-4(1H)-ones, which typically involves the condensation of a guanidine derivative with a β-ketoester.

Experimental Protocol:

Reaction: Condensation of 4-cyanophenylguanidine with an appropriate β-ketoester (e.g., ethyl acetoacetate) in the presence of a base.

Materials:

-

4-Cyanophenylguanidine

-

Ethyl acetoacetate (or a similar β-ketoester)

-

Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (for acidification)

-

Distilled water

Procedure:

-

Dissolve 4-cyanophenylguanidine (1 equivalent) and the β-ketoester (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of potassium hydroxide or sodium ethoxide (1.2 equivalents) in ethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute solution of hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile.

Caption: Synthetic workflow for 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile.

Predicted Characterization Data

Due to the lack of publicly available experimental spectra for the title compound, the following characterization data are predicted based on the analysis of its constituent functional groups and structurally similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) | Predicted ¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm) |

| ~11.0 (s, 1H, pyrimidine-NH) | ~165.0 (C=O) |

| ~9.5 (s, 1H, amino-NH) | ~160.0 (C-N amino) |

| ~8.0 (d, 1H, pyrimidine-CH) | ~155.0 (C-N) |

| ~7.8 (d, 2H, Ar-H ortho to CN) | ~145.0 (Ar-C ipso to amino) |

| ~7.6 (d, 2H, Ar-H meta to CN) | ~133.0 (Ar-CH meta to CN) |

| ~6.0 (d, 1H, pyrimidine-CH) | ~120.0 (Ar-CH ortho to CN) |

| ~119.0 (C≡N) | |

| ~105.0 (Ar-C ipso to CN) | |

| ~98.0 (pyrimidine-CH) |

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

| Predicted FT-IR (KBr) ν (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (pyrimidine and amino) |

| 2225 | C≡N stretching |

| 1680 | C=O stretching (amide) |

| 1620 | C=N stretching |

| 1580-1450 | Aromatic C=C stretching |

| 1250 | C-N stretching |

3.3. Mass Spectrometry (MS)

| Technique | Predicted m/z |

| Electrospray Ionization (ESI+) | 213.0771 ([M+H]⁺) |

Biological Significance and Potential Signaling Pathways

The 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[5][6] Numerous approved and investigational drugs targeting various kinases incorporate this core structure.[5] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Given the structural similarity of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile to known kinase inhibitors, it is plausible that this compound could also exhibit inhibitory activity against one or more protein kinases. The benzonitrile group can engage in hydrogen bonding and other interactions within the ATP-binding site, a common feature of many kinase inhibitors.

Hypothetical Signaling Pathway: Kinase Inhibition

A potential mechanism of action for this compound could involve the inhibition of a protein kinase that is crucial for cancer cell proliferation and survival. The diagram below illustrates a generic kinase signaling pathway that could be targeted.

Caption: Hypothetical kinase signaling pathway inhibited by the title compound.

In this model, the compound would act by inhibiting a key kinase within a signaling cascade, thereby blocking the downstream events that lead to cell proliferation and survival. This is a common mechanism for many anticancer drugs that are based on the 2-aminopyrimidine scaffold.

Conclusion

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a molecule of significant interest due to its structural resemblance to a class of compounds with proven therapeutic value. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation for researchers by presenting its known properties, a reliable synthesis protocol, and well-reasoned predictions of its spectral characteristics. The potential for this compound to act as a kinase inhibitor warrants further investigation, and the information provided herein should serve as a valuable resource for initiating such studies in the fields of medicinal chemistry and drug discovery.

References

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic data of "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile. Due to the limited availability of published experimental data for this specific molecule, this guide presents representative data based on structurally similar compounds, including 2-aminopyrimidine and N-phenylpyrimidin-2-amine derivatives. The information herein is intended to serve as a valuable resource for the characterization and analysis of this and related compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile.

NMR Spectroscopy Data (¹H and ¹³C)

Solvent: DMSO-d₆

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.8 | Singlet | 1H | N-H (pyrimidine ring) |

| ~9.5 | Singlet | 1H | N-H (amino bridge) |

| ~8.0 | Doublet | 1H | Pyrimidine C6-H |

| ~7.8 | Doublet | 2H | Aromatic C-H (ortho to CN) |

| ~7.7 | Doublet | 2H | Aromatic C-H (meta to CN) |

| ~6.2 | Doublet | 1H | Pyrimidine C5-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (pyrimidine C4) |

| ~160 | C=N (pyrimidine C2) |

| ~158 | C-H (pyrimidine C6) |

| ~145 | Aromatic C (ipso to amino) |

| ~134 | Aromatic C-H (ortho to CN) |

| ~120 | Aromatic C-H (meta to CN) |

| ~119 | C≡N |

| ~105 | Aromatic C (ipso to CN) |

| ~98 | C-H (pyrimidine C5) |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (amine and amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2225 - 2215 | Strong, Sharp | C≡N stretching |

| 1680 - 1660 | Strong | C=O stretching (pyrimidinone) |

| 1620 - 1580 | Strong | C=N and C=C stretching (pyrimidine and aromatic) |

| 1550 - 1500 | Medium | N-H bending |

| 1300 - 1200 | Medium | C-N stretching |

| 850 - 800 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Type |

| 212.07 | [M]⁺ (Molecular Ion) |

| 185.06 | [M - HCN]⁺ |

| 119.05 | [C₇H₅N₂]⁺ |

| 94.04 | [C₄H₄N₃O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the dry solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For ESI, the solution is directly infused into the mass spectrometer. For EI, a small amount of the solid or a concentrated solution is introduced via a direct insertion probe.

Data Acquisition:

-

ESI-MS: Acquire the mass spectrum in positive or negative ion mode. The instrument is typically scanned over a mass range of m/z 50-500.

-

EI-MS: The sample is vaporized and ionized by a high-energy electron beam (typically 70 eV). The resulting fragments are separated and detected.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile.

The Lynchpin Molecule: A Technical Guide to 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile in Modern Drug Synthesis

Introduction: In the landscape of modern medicinal chemistry, the identification and optimization of key molecular intermediates are paramount to the successful and efficient synthesis of novel therapeutics. One such pivotal molecule is 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile , a heterocyclic compound that has emerged as a cornerstone in the development of targeted therapies, most notably in the class of KRAS G12C inhibitors. This technical guide provides an in-depth exploration of this intermediate, detailing its synthesis, chemical properties, and its crucial role in the construction of life-saving pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Chemical Properties and Specifications

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a stable, solid organic compound. Its structure, featuring a pyrimidinone ring linked to a benzonitrile moiety, provides a versatile scaffold for further chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₄O | [1][2] |

| Molecular Weight | 212.21 g/mol | [1][2] |

| CAS Number | 189956-45-4 | [3][4][5][6][7][8][9][10] |

| Appearance | Pale Brown to Brown Solid | [4] |

| Melting Point | >300°C | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Synthesis of the Key Intermediate

The synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile can be achieved through a one-pot reaction, as detailed in patent literature. This process involves the condensation of a guanidine derivative with an alkoxymethylene malonic acid ester.

Experimental Protocol: One-Pot Synthesis[11]

Materials:

-

(4-cyanophenyl)guanidine

-

Sodium acetate

-

Diethyl(ethoxymethylene)malonate

-

N-methylpyrrolidinone (NMP)

-

Demineralized water

-

Acetic acid

-

Ethanol

Procedure:

-

A mixture of 64 g (0.4 mol) of (4-cyanophenyl)guanidine, 98.4 g (1.2 mol) of sodium acetate, and 76.6 g (0.44 mol) of diethyl(ethoxymethylene)malonate in 600 ml of N-methylpyrrolidinone (NMP) is heated to 100°C and stirred for 1 hour.

-

81 ml of demineralized water is added, and the reaction mixture is heated to reflux.

-

Approximately 120 ml of the solvent is evaporated until the temperature of the reaction mixture reaches 155°C to 160°C.

-

The reaction mixture is then refluxed for 72 hours.

-

After cooling, the mixture is filtered, and the residue is washed with NMP and ethanol.

-

The residue is suspended in 600 ml of demineralized water, and 100 ml of acetic acid is added.

-

The mixture is heated to 150°C and stirred for 15 minutes, then allowed to cool to 20-25°C.

-

The formed precipitate is filtered off and washed with ethanol (1 x 250 ml and 1 x 100 ml).

-

500 ml of ethanol is added to the washed precipitate, and the mixture is heated at reflux for 1 hour.

-

After cooling to 20-25°C, the precipitate is filtered off, washed with 100 ml of ethanol, and dried at 50°C under vacuum for 16 hours.

Quantitative Data:

| Parameter | Value |

| Yield | 80.5 g (75.9%) |

| Purity | High (as indicated by the detailed workup) |

Application in the Synthesis of KRAS G12C Inhibitors

The KRAS protein is a central node in intracellular signaling pathways that control cell growth, proliferation, and survival.[2] The G12C mutation in KRAS is a common driver of various cancers. 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile serves as a crucial building block for the synthesis of covalent inhibitors that specifically target this mutant protein. Drugs such as Adagrasib (MRTX849) and Sotorasib (AMG 510) feature a core structure that is directly derived from or closely related to this intermediate.[4][5][11][12]

The KRAS G12C Signaling Pathway

The diagram below illustrates the central role of KRAS in cell signaling and the points of intervention by its inhibitors.

General Synthetic Workflow for KRAS G12C Inhibitors

The following diagram outlines a generalized workflow for the synthesis of KRAS G12C inhibitors, highlighting the integration of the key intermediate.

Logical Relationship of Synthesis and Application

The utility of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is rooted in its chemical structure, which allows for its strategic incorporation into more complex molecules with therapeutic activity.

Conclusion

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile stands out as a critical intermediate in the synthesis of targeted cancer therapies. Its efficient one-pot synthesis and the versatility of its chemical structure make it an invaluable asset for medicinal chemists. As research into KRAS and other challenging drug targets continues, the importance of well-characterized and readily accessible key intermediates like this benzonitrile-substituted pyrimidinone will undoubtedly grow, paving the way for the next generation of precision medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-((4-Oxo-1,4-dihydropyriMidin-2-yl)aMino)benzonitrile | 189956-45-4 [chemicalbook.com]

- 8. 4-[(4-oxo-1,4-dihydropyrimidin-2-yl)amino]benzonitrile | 189956-45-4 [sigmaaldrich.com]

- 9. 4-[(1,4-Dihydro-4-oxo-2-pyrimidinyl)amino]benzonitrile | 189956-45-4 [sigmaaldrich.com]

- 10. 4-[(1,4-Dihydro-4-oxo-2-pyrimidinyl)amino]benzonitrile [lgcstandards.com]

- 11. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile in the Synthesis of Rilpivirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), with a specific focus on the critical role of the intermediate, 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile. This compound, also known as 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, is a key precursor in the convergent synthesis of Rilpivirine, a potent antiviral agent used in the treatment of HIV-1 infection.[1][2] This document will detail the synthetic pathways, present quantitative data from various synthetic protocols, and provide detailed experimental procedures.

Rilpivirine: An Overview

Rilpivirine, chemically named (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile, was approved by the U.S. FDA in 2011.[1][2] It is recognized for its high potency against a range of wild-type HIV strains and its activity against strains resistant to other NNRTIs.[3] The synthesis of Rilpivirine is a multi-step process, and the efficiency of this process has been a subject of optimization to improve yield, reduce reaction times, and minimize the use of toxic reagents.[1][2]

The Central Intermediate: 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

The synthesis of Rilpivirine typically involves the preparation of two key intermediates that are later coupled. One of these crucial building blocks is 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.[1][3] This chloro-pyrimidine derivative is synthesized from its hydroxyl precursor, 4-((4-oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile. The hydroxyl group of this intermediate is chlorinated to facilitate the subsequent nucleophilic substitution reaction in the final step of Rilpivirine synthesis.

Synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Several synthetic routes to 4-((4-oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile have been reported. One common method involves the reaction of a pyrimidine derivative with p-aminobenzonitrile.

Diagram of the Synthesis Pathway for 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Caption: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.

Conversion to 4-((4-chloropyrimidin-2-yl)amino)benzonitrile and Final Coupling

The hydroxyl group of 4-((4-oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is subsequently replaced by a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][4] This chlorinated intermediate is then reacted with (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile to yield Rilpivirine.[1][3]

Diagram of the Final Steps in Rilpivirine Synthesis

Caption: Synthesis of Rilpivirine from key intermediates.

Quantitative Data on Rilpivirine Synthesis

The following tables summarize quantitative data from various reported synthetic methods for Rilpivirine, highlighting the efficiency of the steps involving 4-((4-oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile.

Table 1: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13)

| Reactants | Conditions | Yield | Reference |

| 2-methylthio-4-pyrimidinone, p-aminobenzonitrile | 160 °C for 2h, then 180 °C for 4h | 70% | [1] |

Table 2: Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (3)

| Reactant | Reagent | Conditions | Yield | Reference |

| 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13) | POCl₃ | Reflux for 1h | 89% | [1] |

| 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile | POCl₃ | 0 °C then reflux for 1h | - | [4] |

Table 3: Final Synthesis of Rilpivirine (1)

| Reactants | Solvent | Conditions | Reaction Time | Yield | Overall Yield | Reference |

| (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (2), 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (3) | Acetonitrile | Reflux | 69 h | 68.6% | 18.5% | [1] |

| (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (2), 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (3) | NMP | 95 °C | 17 h | 71.4% | - | [1] |

| (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (2), 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (3) | - | Microwave-promoted | 90 min | - | 21% | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involving the synthesis of Rilpivirine via the 4-((4-oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile intermediate.

Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13)

-

Reactants: 2-methylthio-4-pyrimidinone (11) (70 mmol, 10 g) and p-aminobenzonitrile (12) (77 mmol, 9.14 g).[1]

-

Procedure:

-

The reactants are combined and stirred under an inert atmosphere.[1]

-

The mixture is heated to 160 °C for 2 hours.[1]

-

The temperature is then increased to 180 °C and maintained for 4 hours.[1]

-

After cooling to room temperature, N,N-dimethylformamide is added to dissolve the residue.[1]

-

The mixture is subjected to ultrasonic vibration for 30 minutes.[1]

-

The product is isolated by filtration, washed with acetonitrile and dichloromethane, and dried under vacuum to yield a white solid.[1]

-

-

Yield: 10.3 g (70%).[1]

Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (3)

-

Reactant: 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13).[1]

-

Reagent: Phosphorus oxychloride (POCl₃).[1]

-

Procedure:

-

Compound 13 is dissolved in 20 mL of phosphorus oxychloride at 0 °C.[1]

-

The mixture is then refluxed for 1 hour.[1]

-

After completion, the reaction mixture is cooled to room temperature and slowly poured into 100 g of crushed ice with stirring for 30 minutes.[1]

-

The precipitate is collected by filtration.[1]

-

The filter cake is dissolved in 50 mL of water, and the pH is adjusted to 7–8 with potassium carbonate.[1]

-

The product is collected by filtration, washed with acetonitrile, and dried to obtain a white solid.[1]

-

-

Yield: 9.9 g (89%).[1]

Synthesis of Rilpivirine (1) - Optimized Microwave Method

-

Reactants: (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (2) and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (3).[1]

-

Procedure: This optimized procedure utilizes microwave irradiation to significantly reduce the reaction time.[1]

-

Reaction Time: 90 minutes.[1]

-

Overall Yield Improvement: The total yield of Rilpivirine improved from 18.5% to 21% using this optimized method.[1]

Conclusion

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is an indispensable intermediate in the synthesis of the anti-HIV drug Rilpivirine. The efficient synthesis of this precursor and its subsequent conversion to the chloro-derivative are crucial for the overall yield and economic viability of Rilpivirine production. The development of optimized synthetic protocols, such as microwave-assisted reactions, has led to significant improvements in reaction times and overall yields, making the synthesis more practical for large-scale production. This guide provides a comprehensive overview of the role of this key intermediate, offering valuable data and protocols for researchers and professionals in the field of drug development.

References

- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethyl-phenyl]amino]pyrimidin-2-yl]amino]benzonitrile | 500287-72-9 [chemicalbook.com]

- 4. US20140228385A1 - Process for rilpivirine - Google Patents [patents.google.com]

The Role of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile in the Synthesis of Etravirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1 infection. Its synthesis involves the strategic assembly of a diarylpyrimidine core. This technical guide provides an in-depth examination of a key precursor, 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile, and its pivotal role in the synthesis of Etravirine. We will explore the synthetic pathways, detail experimental protocols, present quantitative data, and visualize the reaction workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of antiretroviral drugs.

Introduction to Etravirine and its Synthesis

Etravirine's chemical name is 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.[1] It is a second-generation NNRTI with a high genetic barrier to resistance, making it an effective option for treatment-experienced patients.[1] The synthesis of Etravirine has been approached through various routes, often involving the sequential substitution of a functionalized pyrimidine ring. One of the key strategies employs intermediates that build the central pyrimidine core, which is then elaborated to the final drug molecule.

The precursor at the heart of this guide, 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile, also known by its tautomeric form 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile, serves as a foundational building block in certain synthetic pathways. These routes often begin with more readily available starting materials like 4-guanidinobenzonitrile.

Synthetic Pathway Overview

The synthesis of Etravirine utilizing a derivative of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile typically proceeds through the formation of a dihydroxypyrimidine intermediate, followed by halogenation and subsequent substitutions. The general workflow is depicted below.

Caption: Synthetic pathway to Etravirine from 4-Guanidinobenzonitrile.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of Etravirine, based on published literature.[2]

Synthesis of 4-((4,6-Dihydroxypyrimidin-2-yl)amino)benzonitrile

-

Reaction: Cyclization of 4-guanidinobenzonitrile with diethylmalonate.

-

Reagents: 4-guanidinobenzonitrile, diethylmalonate, sodium ethoxide, ethanol.

-

Procedure: To a solution of sodium ethoxide in ethanol, 4-guanidinobenzonitrile is added. Diethylmalonate is then added, and the mixture is refluxed. After completion of the reaction, the mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried to yield 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile.

Synthesis of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile

-

Reaction: Chlorination of 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile.

-

Reagents: 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile, phosphorus oxychloride (POCl₃).

-

Procedure: 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile is treated with an excess of phosphorus oxychloride and heated. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water, and the resulting solid is filtered, washed with water, and dried to afford 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile.

Synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

-

Reaction: Bromination of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile.

-

Reagents: 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile, bromine, sodium bicarbonate, aqueous methanol.

-

Procedure: 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile is dissolved in a mixture of methanol and water containing sodium bicarbonate. Bromine is added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred until the starting material is consumed. The product is then precipitated, filtered, washed, and dried.

Synthesis of 4-[[6-Chloro-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile

-

Reaction: Nucleophilic aromatic substitution.

-

Reagents: 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, 4-hydroxy-3,5-dimethylbenzonitrile, sodium salt of the phenol, N-methylpyrrolidone (NMP), dioxane.

-

Procedure: The sodium salt of 4-hydroxy-3,5-dimethylbenzonitrile is prepared and then reacted with 4-((5-bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile in a solvent mixture of N-methylpyrrolidone and dioxane. The reaction is heated to drive it to completion. After cooling, the product is isolated by precipitation with water, followed by filtration and purification.

Synthesis of Etravirine (4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile)

-

Reaction: Amination.

-

Reagents: 4-[[6-Chloro-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, ammonia.

-

Procedure: The intermediate from the previous step is treated with ammonia in a suitable solvent, such as dioxane, in a pressure vessel at elevated temperatures.[2] The reaction can take several days to complete.[2] After the reaction, the vessel is cooled, and the product is isolated by filtration and can be further purified by recrystallization.

Quantitative Data

The following tables summarize typical yields and key analytical data for the intermediates and the final product.

| Intermediate | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile | 2,4,6-Trichloropyrimidine | 4-Aminobenzonitrile, Diisopropylethylamine | 1,4-Dioxane | - | 208-210 |

| 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | 4-((2,6-Dichloro)-4-pyrimidinyloxy)-3,5-dimethylbenzonitrile | 4-Aminobenzonitrile, N-Methylpyrrolidone | NMP | - | - |

| 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | Preceding Chloro-intermediate | Ammonia | Dichloromethane | - | - |

| Etravirine | Preceding Amino-intermediate | Bromine | Dichloromethane | - | 283-286 |

Note: Yields can vary significantly based on reaction scale and optimization.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental work for the synthesis of Etravirine.

Caption: Logical workflow for the synthesis and analysis of Etravirine.

Conclusion

The synthesis of Etravirine via the 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile pathway, or more accurately, through its dihydroxy precursor, represents a viable and documented route to this important antiretroviral agent. While the process involves multiple steps, including cyclization, halogenations, and nucleophilic substitutions, each stage is based on well-established chemical principles. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of Etravirine and related diarylpyrimidine compounds. Further research into optimizing reaction conditions, particularly for the amination step, could lead to improved overall yields and reduced production times.[1]

References

The Dihydropyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydropyrimidine (DHPM) scaffold is a six-membered heterocyclic ring containing two nitrogen atoms, which has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active molecules, including natural products and synthetic compounds, underscores its significance.[1][3] The structural resemblance of dihydropyrimidines to the pyrimidine bases found in DNA and RNA is a key factor contributing to their diverse pharmacological activities.[1][2] First synthesized by Pietro Biginelli in 1893 through a one-pot three-component reaction, this scaffold continues to be a focal point of extensive research, leading to the development of numerous therapeutic agents.[1][4] This technical guide provides a comprehensive overview of the biological importance of the dihydropyrimidine core, detailing its role in various therapeutic areas, summarizing key quantitative data, providing detailed experimental protocols, and visualizing its mechanism of action in critical signaling pathways.

Therapeutic Significance and Pharmacological Activities

The dihydropyrimidine nucleus is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This has led to the development of DHPM-containing compounds for a multitude of therapeutic applications.[1][5][6][7][8][9][10][11]

Anticancer Activity

Dihydropyrimidine derivatives have demonstrated significant potential as anticancer agents.[7][12] One of the most well-studied mechanisms is the inhibition of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[13][14][15] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[5][16] Monastrol is a well-known example of a dihydropyrimidine that targets Eg5.[1][16]

Calcium Channel Blocking Activity

Structurally similar to 1,4-dihydropyridine (DHP) calcium channel blockers like nifedipine, DHPMs have been developed as potent modulators of L-type calcium channels.[5][9][12][13][17] This activity makes them valuable for the treatment of cardiovascular diseases such as hypertension and angina.[5][9]

Antibacterial and Antifungal Activities

The dihydropyrimidine scaffold has been successfully utilized to develop novel antimicrobial agents.[6][8][18][19][20] Some derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8][21] One of the targeted pathways for their antibacterial action is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism of bacteria.[2][14][20][22][23][24]

Antiviral Activity

Several dihydropyrimidine derivatives have shown promising antiviral properties.[9] For instance, Batzelladine A and B, marine alkaloids containing the DHPM core, are known to inhibit the binding of HIV gp-120 to CD4 cells.[1] Synthetic analogs have also been developed with activity against a range of viruses.[25]

Anti-inflammatory Activity

Dihydropyrimidine-based compounds have been investigated for their anti-inflammatory potential.[3][26][27][28] Their mechanism of action in this context can involve the inhibition of key inflammatory enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[26]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various dihydropyrimidine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Dihydropyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 4f | MCF-7 (Breast) | MTT | 2.15 | [5] |

| Compound 4e | MCF-7 (Breast) | MTT | 2.401 | [5] |

| Compound 3e | MCF-7 (Breast) | MTT | 2.41 | [5] |

| Compound 4g | MCF-7 (Breast) | MTT | 2.47 | [5] |

| Compound 4h | MCF-7 (Breast) | MTT | 2.33 | [5] |

| Tamoxifen (Standard) | MCF-7 (Breast) | MTT | 1.88 | [5] |

| Compound 1d | U87 (Glioma) | Not Specified | 9.72 ± 0.29 | [12] |

| Compound 1h | U87 (Glioma) | Not Specified | 9.3 ± 0.81 | [12] |

| Compound 3d | U251 (Glioma) | Not Specified | 6.36 ± 0.73 | [12] |

| Compound 3g | U251 (Glioma) | Not Specified | 7.32 ± 0.86 | [12] |

| Monastrol | A549 (Lung) | Not Specified | >10 | |

| Doxorubicin (Standard) | SW620 (Colon) | SRB | Not Specified | [29] |

| DHPM Derivatives | A549 (Lung) | MTT | <10 |

Table 2: Antibacterial Activity of Dihydropyrimidine Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| DHPMs (general) | Gram-positive cocci | 0.16–80 | [6] |

| DHPMs (general) | Gram-negative bacilli | 23.2–80 | [6] |

| Compound 4a | P. aeruginosa | 56-70 | [6] |

| Compound 4b | P. aeruginosa | 60-80 | [6] |

| Compound 4a | K. pneumoniae | 60-80 | [6] |

| DHPM Derivatives | E. coli & B. cereus | 0.25-2.00 | [18] |

| DHPMs (general) | Various strains | 50-500 | [19] |

| Ciprofloxacin (Standard) | Various strains | Not Specified | [29] |

Table 3: Calcium Channel Blocking Activity of Dihydropyrimidine Derivatives

| Compound/Derivative | Assay System | EC50/IC50 | Reference |

| SQ 32,547 | Rat Aorta | IC50 = 5.5 nM | [17] |

| SQ 32,926 | Rat Aorta | IC50 = 8.1 nM | [17] |

| Nifedipine (Standard) | Rat Aorta | IC50 = 2.9 nM | [17] |

| Compound 8c | Not Specified | IC50 ≈ 19 µg/mL | [9] |

| Compound 9c | Not Specified | IC50 ≈ 19 µg/mL | [9] |

| Nifedipine (Standard) | Not Specified | IC50 = 21.00 ± 1.20 µg/mL | [9] |

Table 4: Anti-inflammatory Activity of Dihydropyrimidine Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Compound 3j | mPGES-1 | 0.92 | [26] |

| Compound 3j | 5-LOX | 1.98 | [26] |

| Compound V | 5-LOX | 2.46 | |

| Compound IV | 5-LOX | 19.12 | |

| Pyrimidine derivatives (7-9) | COX-2 | 0.29 - 0.36 | [3] |

| Indomethacin (Standard) | COX-2 | 2.60 | [3] |

Table 5: Antiviral Activity of Dihydropyrimidine Derivatives

| Compound/Derivative | Virus | Assay | EC50 (µM) | Reference |

| Compound 4m | Punta Toro virus | CPE Reduction | 3 | |

| Ribavirin (Standard) | Punta Toro virus | CPE Reduction | 51 |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of dihydropyrimidine derivatives are provided below.

Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions.[1][2][4][29][30]

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Urea or Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (10 mmol), β-ketoester (10 mmol), and urea/thiourea (15 mmol) in ethanol (20 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

The precipitated solid product is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][12][25][26][31]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Dihydropyrimidine compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Treat the cells with various concentrations of the dihydropyrimidine compound and a vehicle control (DMSO) and incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.[6][7][17]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well microtiter plates

-

Dihydropyrimidine compound

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Seed and treat cells with the test compound as described in the MTT assay protocol.

-

After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with deionized water to remove TCA and air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth and determine the IC50 value.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][18][22]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Dihydropyrimidine compound

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

Procedure:

-

Prepare a serial two-fold dilution of the dihydropyrimidine compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Calcium Channel Blocking Activity Assay (Isolated Rat Ileum)

This ex vivo method assesses the ability of a compound to inhibit smooth muscle contractions induced by a depolarizing agent.[9][10][11][15][21][27]

Materials:

-

Wistar rat

-

Tyrode's solution

-

Organ bath with an isometric transducer

-

Potassium chloride (KCl) solution (e.g., 60 mM)

-

Dihydropyrimidine compound

-

Standard calcium channel blocker (e.g., nifedipine)

Procedure:

-

Isolate a segment of the rat ileum and mount it in an organ bath containing aerated Tyrode's solution maintained at 37°C.

-

Allow the tissue to equilibrate for at least 30 minutes.

-

Induce sustained contraction of the ileum segment by adding a high concentration of KCl to the bath.

-

Once a stable contraction is achieved, add cumulative concentrations of the dihydropyrimidine compound to the bath.

-

Record the relaxation of the smooth muscle at each concentration.

-

Calculate the percentage of inhibition of the KCl-induced contraction and determine the EC50 or IC50 value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of the dihydropyrimidine scaffold are a result of its interaction with various molecular targets. The following diagrams, created using the DOT language, illustrate two key mechanisms of action.

Inhibition of Mitotic Kinesin Eg5

Dihydropyrimidine derivatives, such as Monastrol, are known to allosterically inhibit the mitotic kinesin Eg5. This inhibition prevents the separation of spindle poles, leading to the formation of a monoastral spindle and subsequent mitotic arrest and apoptosis in cancer cells.

Caption: Inhibition of the mitotic kinesin Eg5 by dihydropyrimidines.

Inhibition of Dihydrofolate Reductase (DHFR)

Certain dihydropyrimidine derivatives act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway of bacteria. By blocking DHFR, these compounds disrupt the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids, ultimately leading to bacterial cell death.

References

- 1. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjpbcs.com [rjpbcs.com]

- 11. A pathway of structural changes produced by monastrol binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agscientific.com [agscientific.com]

- 13. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 14. The sources of Ca2+ for muscarinic receptor-induced contraction in the rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SRB assay for measuring target cell killing [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. protocols.io [protocols.io]

- 21. benchchem.com [benchchem.com]

- 22. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. ijpsr.com [ijpsr.com]

- 27. researchgate.net [researchgate.net]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. JaypeeDigital | Fast contracting smooth muscle preparation [jaypeedigital.com]

An In-depth Technical Guide to 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile, a pivotal chemical intermediate in medicinal chemistry. The document elucidates its chemical properties, synthesis, and primary application as a core structural component in the development of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). While direct biological activity data for this specific compound is not extensively available in public literature, its significance is underscored by its role in the synthesis of the approved anti-HIV drugs Etravirine and Rilpivirine. This guide will detail the synthetic methodologies for this intermediate and discuss the mechanism of action of the final drug products it enables, thereby highlighting its importance in the landscape of antiviral drug discovery.

Introduction

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a heterocyclic compound featuring a pyrimidinone ring linked to a benzonitrile moiety. Its chemical structure has proven to be a valuable scaffold in the design of diarylpyrimidine (DAPY) analogues, a class of compounds known for their potent biological activities. The primary and most well-documented role of this molecule is as a key building block in the synthesis of the second-generation NNRTIs, Etravirine and Rilpivirine, which are crucial components of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infections.

Chemical Properties

A summary of the key chemical properties of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₈N₄O |

| Molecular Weight | 212.21 g/mol |

| CAS Number | 189956-45-4 |

| Appearance | Pale Brown to Brown Solid |

| Melting Point | >300°C |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| LogP | 0.9 |

Synthesis

The synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a critical step in the overall production of DAPY-based NNRTIs. Several synthetic routes have been reported, with a common strategy involving the condensation of a guanidine derivative with a malonic acid ester derivative.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to obtain 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile.

The Pivotal Role of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile in Diarylpyrimidine Antivirals

For Immediate Release

This technical guide delves into the discovery and synthetic pathways of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile , a critical intermediate in the development of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). While this core molecule primarily serves as a foundational scaffold for more complex antiviral agents like Etravirine and Rilpivirine, its analogs have demonstrated significant biological activities, particularly as kinase inhibitors. This document provides a comprehensive overview of its synthesis, alongside an exploration of the biological activities and associated signaling pathways of its structural analogs, offering valuable insights for researchers and professionals in drug discovery and development.

Discovery and Core Synthesis

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile (CAS No: 189956-45-4) was identified as a key building block in the synthesis of diarylpyrimidine (DAPY) NNRTIs. Its discovery is intrinsically linked to the development of Etravirine, a drug designed to combat HIV-1 strains resistant to first-generation NNRTIs. The primary synthetic route to this intermediate involves the cyclization of a guanidine derivative with a malonic ester.

Experimental Protocol: Synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

A common and effective method for the synthesis of the title compound is the reaction of (4-cyanophenyl)guanidine with a dialkyl malonate or a related three-carbon electrophile. The following protocol is a representative example compiled from various patented syntheses.

Materials:

-

(4-cyanophenyl)guanidine

-

Dimethyl(methoxymethylene)malonate or Diethyl(ethoxymethylene)malonate

-

Sodium acetate

-

N-methylpyrrolidinone (NMP)

-

Demineralized water

-

Acetic acid

-

Ethanol

Procedure:

-

A mixture of (4-cyanophenyl)guanidine (0.4 mol), sodium acetate (1.2 mol), and dimethyl(methoxymethylene)malonate (0.44 mol) in N-methylpyrrolidinone (600 ml) is heated to 100°C and stirred for 1 hour.

-

Demineralized water (64.8 ml) is added, and the reaction mixture is heated to reflux.

-

Approximately 100 ml of the solvent is evaporated until the temperature of the reaction mixture reaches 155°C to 160°C.

-

The reaction mixture is then refluxed for 30 hours.

-

After cooling to 20-25°C, a filtration aid is added, and the mixture is filtered. The filter cake is washed with NMP and ethanol.

-

The filtrate is heated to 130°C, and acetic acid (300 ml) is added dropwise over 15 minutes while maintaining the temperature.

-

The mixture is then heated to 150°C and stirred for an additional 15 minutes.

-

Upon cooling to 20-25°C, the formed precipitate is filtered and washed with ethanol.

-

The washed precipitate is suspended in ethanol (500 ml), heated to reflux for 1 hour, and then cooled to 20-25°C.

-

The final product is filtered, washed with ethanol, and dried under vacuum at 50°C.

This process yields 4-((4-oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile with high purity.

Biological Activity of Analogs

While the core compound is primarily an intermediate, its structural analogs, particularly those with substitutions on the pyrimidine ring and the aniline moiety, have been investigated for various biological activities. A significant area of interest is their potential as kinase inhibitors in oncology.

Kinase Inhibitory Activity of 2-Anilinopyrimidin-4-one Analogs

Several studies have explored the structure-activity relationship (SAR) of 2-anilinopyrimidin-4-one derivatives as inhibitors of various protein kinases critical in cancer cell proliferation and survival. The data below summarizes the inhibitory activities of selected analogs against key kinases.

| Compound ID | Target Kinase(s) | IC50 (µM) | Cell Line(s) | Reference |

| 1 | Aurora A | 0.087 | - | [1] |

| 2 | VEGF-R2 | 0.035 | - | [1] |

| 3 | PLK1 | < 0.1 | HCT-116 | [2] |

| 4 | FAK | 0.25 | - | [2] |

| 5 | CDK2/cyclin A | 0.015 | - | [3] |

| 6 | CDK4/cyclin D1 | 0.020 | - | [3] |

| 7 | BRD4 | 0.094 | MDA-MB-231 | [4] |

| 8 | PLK1 | 0.020 | MDA-MB-231 | [4] |

Signaling Pathways and Experimental Workflows

To visualize the synthetic process and the biological context of the analogs' activity, the following diagrams are provided in the DOT language for use with Graphviz.

Synthetic Workflow

Aurora Kinase Signaling Pathway

Analogs of the core compound have shown potent inhibition of Aurora kinases, which are key regulators of mitosis. The following diagram illustrates a simplified Aurora kinase signaling pathway.

VEGF Receptor Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) receptor signaling is crucial for angiogenesis, a process often co-opted by tumors. Analogs have demonstrated inhibitory effects on VEGF receptors.

Conclusion

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile represents a cornerstone in the synthesis of advanced diarylpyrimidine-based antiviral drugs. While its direct biological activity is not the primary focus of current research, the potent and diverse activities of its analogs highlight the therapeutic potential of the 2-aminopyrimidin-4-one scaffold. The data and protocols presented herein provide a valuable resource for the continued exploration and development of novel therapeutics based on this versatile chemical framework.

References

- 1. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile via a Modified Biginelli Reaction

Introduction

The Biginelli reaction, a one-pot three-component cyclocondensation, is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1][2] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This application note details a modified Biginelli protocol for the synthesis of "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile," a compound with potential applications in drug discovery. The classical Biginelli reaction typically employs urea or thiourea; however, to achieve the desired 2-amino substitution on the pyrimidinone ring, guanidine is utilized as the nitrogen-containing component.[3][4][5] The protocol described herein is adapted from established methods for the synthesis of 2-aminodihydropyrimidines and offers a practical approach for researchers in organic synthesis and drug development.[4][6]

Reaction Principle